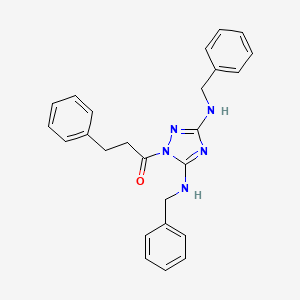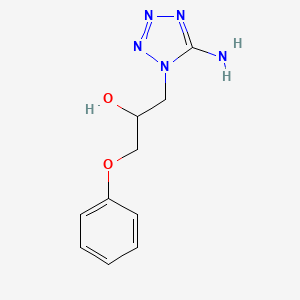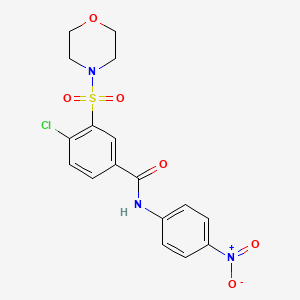
N,N'-dibenzyl-1-(3-phenylpropanoyl)-1H-1,2,4-triazole-3,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N'-dibenzyl-1-(3-phenylpropanoyl)-1H-1,2,4-triazole-3,5-diamine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DBTDA and has been synthesized using different methods.
Mechanism of Action
The mechanism of action of DBTDA is not fully understood. However, it has been suggested that DBTDA may exert its anticancer activity by inhibiting the activity of enzymes involved in DNA replication and cell division. In addition, DBTDA may also induce apoptosis, which is a programmed cell death mechanism.
Biochemical and Physiological Effects:
DBTDA has been shown to have biochemical and physiological effects in various studies. In one study, DBTDA was found to inhibit the growth of cancer cells in vitro. In another study, DBTDA was found to have herbicidal activity against various weeds. In addition, DBTDA has been shown to have corrosion-inhibiting properties.
Advantages and Limitations for Lab Experiments
DBTDA has several advantages for lab experiments, including its relatively easy synthesis, low toxicity, and potential applications in various fields. However, there are also limitations, including the limited understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on DBTDA. One direction is to further investigate its anticancer activity and potential use as a chemotherapeutic agent. Another direction is to explore its potential as a herbicide and corrosion inhibitor. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of DBTDA.
Synthesis Methods
DBTDA can be synthesized using different methods, including the reaction of 3-phenylpropanoic acid with benzylamine, followed by the reaction of the resulting product with 4-amino-1,2,4-triazole. Another method involves the reaction of 3-phenylpropanoyl chloride with benzylamine, followed by the reaction of the resulting product with 4-amino-1,2,4-triazole.
Scientific Research Applications
DBTDA has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, DBTDA has been studied for its potential as an anticancer agent. In agriculture, DBTDA has been studied for its potential as a herbicide. In material science, DBTDA has been studied for its potential as a corrosion inhibitor.
properties
IUPAC Name |
1-[3,5-bis(benzylamino)-1,2,4-triazol-1-yl]-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O/c31-23(17-16-20-10-4-1-5-11-20)30-25(27-19-22-14-8-3-9-15-22)28-24(29-30)26-18-21-12-6-2-7-13-21/h1-15H,16-19H2,(H2,26,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMOAEJRXKSEIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)N2C(=NC(=N2)NCC3=CC=CC=C3)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(dimethylamino)sulfonyl]-2-fluoro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4977692.png)
![7-chloro-N,3,5-trimethyl-N-[1-(2-pyridinyl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B4977700.png)
![(1R*,5S*)-6-[5-(3-fluoro-4-methoxyphenyl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B4977726.png)

![1-[3-(2,6-dimethoxyphenoxy)propyl]pyrrolidine](/img/structure/B4977736.png)

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide](/img/structure/B4977745.png)
![5-benzylidene-3-[2-(2-chloro-10H-phenothiazin-10-yl)-2-oxoethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B4977755.png)
![2-[1-(2,3-dimethoxybenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B4977766.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-3-oxo-1-piperazinyl]-2-oxoethyl}acetamide](/img/structure/B4977772.png)

![4-methyl-N-[2-phenyl-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4977795.png)
![N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B4977802.png)
